molecular formula C32H24NP B12566732 Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane CAS No. 207278-66-8

Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane

Cat. No.: B12566732
CAS No.: 207278-66-8
M. Wt: 453.5 g/mol
InChI Key: GPEJIXUHIJLIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C32H24NP. It is a derivative of triphenylphosphine, where the phosphorus atom is bonded to an imino group and a phenylethynyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane typically involves the reaction of 2-(phenylethynyl)aniline with triphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The general reaction scheme is as follows:

Industrial Production Methods

This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Triphenylphosphine oxide derivatives.

    Substitution: Various substituted phenylethynyl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane largely depends on its role as a ligand. It can coordinate to metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common ligand in organometallic chemistry, but lacks the phenylethynyl and imino functionalities.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine, used as a byproduct in many reactions.

    Triphenyl(2-phenylethynyl)plumbane: A lead-containing analog with similar structural features.

Uniqueness

Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane is unique due to its combination of a phosphine ligand with an imino and phenylethynyl group. This provides it with distinct electronic and steric properties, making it a versatile ligand for various applications in catalysis and materials science .

Properties

CAS No.

207278-66-8

Molecular Formula

C32H24NP

Molecular Weight

453.5 g/mol

IUPAC Name

triphenyl-[2-(2-phenylethynyl)phenyl]imino-λ5-phosphane

InChI

InChI=1S/C32H24NP/c1-5-15-27(16-6-1)25-26-28-17-13-14-24-32(28)33-34(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-24H

InChI Key

GPEJIXUHIJLIMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.